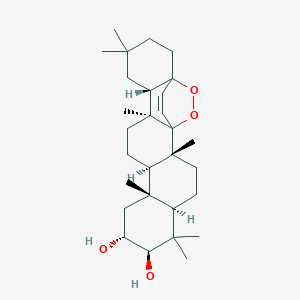

1-Dehydroxybaccatin IV

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H46O4 |

|---|---|

分子量 |

458.7 g/mol |

IUPAC 名称 |

(2R,5R,7R,8R,10S,11R,14S,15S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28?,29?/m1/s1 |

InChI 键 |

FMQSPIDOGLAJKQ-GPFIYXOFSA-N |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C25C=CC6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

规范 SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Isolation of 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of 1-Dehydroxybaccatin IV, a taxane (B156437) diterpene of interest in medicinal chemistry and drug development. Due to the limited accessibility of full-text historical literature, this document synthesizes available information from abstracts and secondary sources to provide a foundational understanding.

Discovery

This compound was first reported as a naturally occurring taxane diterpene isolated from the heartwood of Taxus mairei (Chinese yew). The initial discovery and structural elucidation were described in a 1989 publication by Min et al.[1] The identification of this compound was based on the analysis of its spectral data.

Experimental Protocols

While the complete, detailed experimental protocols from the original and subsequent key publications could not be fully accessed for this guide, this section outlines the general methodologies inferred from available literature for the isolation of taxanes from Taxus species and for the assessment of nitric oxide inhibition.

General Isolation and Purification of Taxanes from Taxus Heartwood (Conceptual Workflow)

The isolation of this compound from Taxus mairei heartwood would typically involve a multi-step process of extraction and chromatography. Below is a conceptual workflow based on common practices for taxane isolation.

References

The Biosynthesis of 1-Dehydroxybaccatin IV in Taxus Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate biosynthesis of paclitaxel (B517696) (Taxol®) and its precursors in yew (Taxus species) is a subject of intense research due to its profound implications for the pharmaceutical industry. A key intermediate in this pathway is 1-dehydroxybaccatin IV, a structurally complex taxoid that precedes the formation of baccatin (B15129273) III, the immediate precursor to paclitaxel. This technical guide provides an in-depth exploration of the enzymatic steps leading to the synthesis of this compound, with a focus on the core biochemical reactions, quantitative data, and the experimental methodologies employed in their elucidation. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

The commercial production of paclitaxel has historically been challenged by its low abundance in the bark of the Pacific yew, Taxus brevifolia. This has spurred significant research into the heterologous expression of the paclitaxel biosynthetic pathway in microbial and plant-based systems. A thorough understanding of the enzymatic cascade is paramount for the successful reconstruction and optimization of this pathway. This guide focuses on the biosynthesis of this compound, a critical tetracyclic diterpenoid intermediate. The formation of its oxetane (B1205548) ring is a pivotal step in the overall synthesis of paclitaxel. Recent research has identified a novel cytochrome P450, an oxetane synthase, which catalyzes this key transformation. This guide will detail the series of hydroxylation and acetylation reactions that lead to the substrate for this enzyme and the subsequent ring formation.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is first cyclized to taxa-4(5),11(12)-diene. A subsequent series of oxygenations and acylations, catalyzed by cytochrome P450 monooxygenases (CYPs) and acetyltransferases respectively, elaborates the taxane (B156437) core. While the precise order of these steps can be flexible, forming a metabolic network rather than a strict linear pathway, a predominant route has been elucidated. This culminates in the formation of a hexa-acetylated taxadiene derivative, which serves as the substrate for the final oxetane ring closure.

The following diagram illustrates the proposed biosynthetic pathway from taxa-4(20),11(12)-dien-5α-ol to 1β-dehydroxybaccatin VI, an isomer of this compound that has been recently identified as a key product of the oxetane synthase.

Caption: Proposed biosynthetic pathway leading to 1β-dehydroxybaccatin VI.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a suite of enzymes, primarily from the cytochrome P450 and acyltransferase families. The following table summarizes the key enzymes and available quantitative data.

| Enzyme Name | Abbreviation | CYP Nomenclature | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Yield/Titer |

| Taxadiene 5α-hydroxylase | T5αH | CYP725A4 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | 123 ± 52 | - | Up to 78 mg/L in yeast |

| Taxadien-5α-ol O-acetyltransferase | TAT | - | Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA | Taxa-4(20),11(12)-dien-5α-yl acetate | - | - | 3.7 mg/L in yeast |

| Taxane 10β-hydroxylase | T10βH | CYP725A2 | Taxa-4(20),11(12)-dien-5α-yl acetate | Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol | - | - | 3.89 mg/L in E. coli |

| Taxane 13α-hydroxylase | T13αH | CYP725A1 | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α,13α-diol | 24 ± 9 | - | - |

| Taxane 2α-hydroxylase | T2αH | - | Polyoxygenated taxoids | 2α-hydroxylated taxoids | - | - | - |

| Taxane 7β-hydroxylase | T7βH | - | Polyoxygenated taxoids | 7β-hydroxylated taxoids | - | - | - |

| Taxane 9α-hydroxylase | T9αH | - | Polyoxygenated taxoids | 9α-hydroxylated taxoids | - | - | - |

| Oxetane Synthase | - | CYP725A55 | 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene | 1β-dehydroxybaccatin VI | - | - | - |

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Taxane Biosynthetic Enzymes in Nicotiana benthamiana

This protocol describes the transient expression of biosynthetic genes in N. benthamiana for functional characterization and metabolite production.

Caption: Workflow for heterologous expression in N. benthamiana.

Methodology:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene(s) of interest and clone into a binary vector suitable for Agrobacterium-mediated transient expression.

-

Agrobacterium Transformation: Transform the expression vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

-

Infiltration: Grow the transformed Agrobacterium to an OD600 of 0.8-1.0, pellet the cells, and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

Incubation and Harvest: Incubate the plants for 3-5 days under controlled light and temperature conditions. Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

-

Metabolite Extraction: Grind the frozen leaf tissue to a fine powder. Extract the metabolites with a suitable solvent system, such as methanol (B129727) or ethyl acetate.

-

Analysis: Analyze the crude extracts by HPLC-MS/MS for the identification and quantification of the expected taxoid products.

In Vitro Enzyme Assays for Taxane Hydroxylases

This protocol outlines a general method for assaying the activity of recombinant taxane hydroxylases expressed in yeast or insect cells.

Methodology:

-

Microsome Preparation: Grow the recombinant yeast or insect cells expressing the cytochrome P450 of interest. Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

Assay Mixture: Prepare an assay mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

NADPH

-

Recombinant cytochrome P450 reductase (if not co-expressed)

-

Microsomal preparation containing the taxane hydroxylase

-

Substrate (e.g., taxa-4(20),11(12)-dien-5α-yl acetate) dissolved in a suitable solvent (e.g., acetone).

-

-

Reaction: Initiate the reaction by adding the substrate and incubate at 30°C for a defined period (e.g., 1-2 hours).

-

Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer.

-

Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by HPLC-MS/MS to identify and quantify the hydroxylated product.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway to this compound represents a significant advancement in our understanding of taxoid metabolism. The identification of the key hydroxylases, acetyltransferases, and the crucial oxetane synthase provides a molecular toolkit for the heterologous production of this important paclitaxel precursor. Future research will likely focus on the fine-tuning of the expression of these enzymes in engineered hosts to improve titers and flux through the pathway. A deeper understanding of the regulatory networks governing taxoid biosynthesis in Taxus species will also be critical for developing strategies to enhance the production of these valuable pharmaceuticals. The continued exploration of the taxoid biosynthetic network promises to yield novel enzymes and biocatalytic strategies for the synthesis of complex, high-value natural products.

An In-Depth Technical Guide to 1-Dehydroxybaccatin IV: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene isolated from the wood of Taxus yunnanensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the assessment of its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. To date, specific experimental data for properties such as melting point, boiling point, and detailed solubility in a range of organic solvents remain limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄O₁₃ | [2][3] |

| Molecular Weight | 636.68 g/mol | [2][3] |

| CAS Number | 57672-78-3 | [2][3] |

| Appearance | White to off-white solid | [2] |

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show 32 distinct carbon signals corresponding to its molecular formula. Characteristic chemical shifts for taxane diterpenes include signals for carbonyl groups of the ester functionalities, olefinic carbons of the taxane core, and numerous oxygenated methine and methylene (B1212753) carbons.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would likely exhibit characteristic absorption bands indicating the presence of its key functional groups. Expected absorptions include:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to aliphatic C-H bonds.

-

C=O stretching: Strong absorptions in the region of 1750-1700 cm⁻¹ due to the ester carbonyl groups.

-

C-O stretching: Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O bonds of the esters and ethers.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is not extensively documented. Taxane diterpenes generally do not possess extensive chromophoric systems, and thus are expected to exhibit weak absorption in the UV region, likely with a maximum absorption (λmax) below 230 nm.

Experimental Protocols

Isolation and Purification of this compound from Taxus yunnanensis

The following is a generalized workflow for the isolation and purification of taxane diterpenes from Taxus species, based on common phytochemical practices. The specific details for this compound would be found in the primary literature, such as the work by Banskota et al. (2003).[1]

Nitric Oxide (NO) Inhibition Assay

This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells with an IC₅₀ value of 32.2 μM.[1][2] The following protocol outlines the general steps for such an assay using the Griess reagent.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its concentration-dependent inhibition of nitric oxide (NO) production.[1][2] Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drug development.

The precise molecular mechanism and signaling pathways through which this compound exerts its NO-inhibitory effect have not been elucidated. However, many diterpenes are known to modulate key inflammatory signaling pathways. It is plausible that this compound may interfere with pathways such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical for the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[4][5]

Conclusion

This compound is a taxane diterpene with demonstrated in vitro anti-inflammatory potential through the inhibition of nitric oxide production. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties and a detailed elucidation of its mechanism of action remain areas for future research. The experimental workflows provided in this guide offer a foundation for researchers to further investigate this promising natural product. Further studies are warranted to explore its full therapeutic potential and to delineate the specific signaling pathways it modulates.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lookchem.com [lookchem.com]

- 4. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 1-Dehydroxybaccatin IV in Paclitaxel Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 1-dehydroxybaccatin IV in the complex biosynthetic pathway of the potent anticancer agent, paclitaxel (B517696) (Taxol®). It amalgamates current research to offer a detailed understanding of the enzymatic steps, quantitative data, experimental methodologies, and the intricate molecular logic leading to the formation of this critical intermediate.

Introduction: The Paclitaxel Biosynthetic Puzzle

Paclitaxel, a highly functionalized diterpenoid, is a cornerstone of chemotherapy for various cancers.[1] Its complex structure, featuring a unique oxetane (B1205548) ring, has made both total chemical synthesis and biological production challenging.[2][3] The biosynthetic pathway in Taxus species involves an estimated 19-20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[4][5] Understanding this pathway is paramount for metabolic engineering efforts aimed at sustainable and high-yield paclitaxel production.[6][7] Central to this pathway is the formation of the taxane (B156437) core, baccatin (B15129273) III, for which this compound is a direct and crucial precursor.

The Emergence of this compound: Formation of the Critical Oxetane Ring

The formation of this compound represents a significant milestone in the paclitaxel pathway: the construction of the four-membered oxetane ring. This structural moiety is essential for the drug's biological activity.[8]

Following its formation, this compound serves as the substrate for the next hydroxylation step. A novel taxane C1β-hydroxylase (TmT1βH), an α-ketoglutarate/Fe(II)-dependent dioxygenase, has been identified that specifically catalyzes the C1-hydroxylation of this compound to produce baccatin IV.[10]

The following diagram illustrates the core biosynthetic steps involving this compound.

Quantitative Analysis of Paclitaxel and Precursors

Metabolic engineering and cell culture optimization studies have provided valuable quantitative data on the production of paclitaxel and its key precursors. The yields are highly dependent on the production system, elicitation strategies, and genetic modifications.

Table 1: Production of Paclitaxel and Key Intermediates in Various Systems

| Compound | Production System | Elicitor/Modification | Yield | Reference(s) |

| Paclitaxel | Taxus cuspidata cell culture | Methyl Jasmonate (100 µM) | 3.3 mg/L | [11] |

| 10-Deacetylbaccatin III | Taxus cuspidata cell culture | Methyl Jasmonate (100 µM) | 3.3 mg/L | [11] |

| Baccatin III | Taxus cuspidata cell culture | Methyl Jasmonate (100 µM) | 1.2 mg/L | [11] |

| Paclitaxel | Taxus baccata leaves | Overexpression of DBTNBT gene | 7.4-fold increase | [12] |

| Paclitaxel | Taxus cell cultures | General | 1–3 mg/L | [3] |

| Paclitaxel | Corylus avellana cell culture | Coronarin (1 µM) | 27-fold increase | [3] |

| Paclitaxel | Corylus avellana cell culture | Fungal elicitor + Methyl-β-cyclodextrin | 402.4 µg/L (5.8-fold increase) | [3] |

| Paclitaxel Precursors | Engineered Yeast | Heterologous expression | ~40 mg/L | [9] |

| Baccatin III | Nicotiana benthamiana | Heterologous expression | Comparable to Taxus needles | [13] |

Experimental Protocols

The elucidation of the paclitaxel pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Enzyme Characterization (TOT1)

This protocol describes the functional characterization of enzymes like TOT1 by expressing them in a non-native host system, such as Nicotiana benthamiana, which lacks the endogenous taxane pathway.

Experimental Workflow:

Methodology Details:

-

Vector Construction: Candidate genes from the CYP725A subfamily are cloned into a binary vector suitable for Agrobacterium-mediated transient expression.

-

Agroinfiltration: Cultures of Agrobacterium tumefaciens carrying the expression vectors are grown and then infiltrated into the leaves of N. benthamiana plants. This facilitates the transfer of the T-DNA containing the gene of interest into the plant cells.

-

Substrate Administration: A chemically synthesized taxane precursor is dissolved in a suitable solvent and injected into the infiltrated leaf tissue.[8]

-

Metabolite Extraction and Analysis: After an incubation period (e.g., 5 days), the leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is extracted with an organic solvent like ethyl acetate. The extract is dried, redissolved in methanol, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the products by comparing their retention times and mass spectra with authentic standards.[8]

In Vitro Enzyme Assay (TmT1βH)

This protocol is used to confirm the specific catalytic activity of a purified recombinant enzyme with its substrate.

Methodology Details:

-

Enzyme Expression and Purification: The gene for the candidate enzyme (e.g., TmT1βH) is cloned into an E. coli expression vector. The recombinant protein is expressed and then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Reaction Mixture: The standard assay mixture contains the purified recombinant enzyme, the substrate (1β-dehydroxybaccatin IV), α-ketoglutarate, FeSO₄, and ascorbate (B8700270) in a buffered solution (e.g., Tris-HCl).[10]

-

Incubation: The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Reaction Quenching and Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate). The products are extracted into the organic phase.

-

Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify and quantify the formation of the product, baccatin IV.[10]

Metabolite Extraction and HPLC Analysis from Cell Cultures

This protocol details the extraction and quantification of taxanes from Taxus cell suspension cultures.

Methodology Details:

-

Cell Harvesting: Cells are harvested from the culture medium by filtration.

-

Extraction: The harvested cells are freeze-dried and pulverized. The resulting powder is suspended in HPLC-grade methanol, subjected to ultrasonication for approximately 30 minutes, and then centrifuged.[14]

-

Sample Preparation: The supernatant (methanol extract) is collected and the solvent is evaporated under vacuum. The dried extract is redissolved in a known volume of a suitable solvent (e.g., a mixture of dichloromethane and water, followed by taking the organic phase).[14]

-

HPLC Analysis: The sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[15]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water is typically employed. For example, a ratio of 45:55 (acetonitrile:water) can be used for paclitaxel analysis.[15]

-

Detection: Detection is performed using a UV detector, typically at a wavelength of 227 nm or 230 nm.[15]

-

Quantification: The concentration of each taxane is determined by comparing the peak area to a standard curve generated with authentic standards.

-

Conclusion and Future Outlook

This compound stands as a linchpin intermediate in the biosynthesis of paclitaxel, marking the crucial step of oxetane ring formation. The characterization of the enzymes responsible for its synthesis (TOT1) and subsequent conversion (TmT1βH) has significantly advanced our understanding of this complex pathway.[8][10] This knowledge is instrumental for the rational design of metabolic engineering strategies in both plant cell cultures and heterologous microbial or plant systems.[6][13] Future research will likely focus on optimizing the expression and efficiency of these key enzymes, overcoming metabolic bottlenecks, and ultimately developing a sustainable and economically viable platform for the production of paclitaxel and its valuable precursors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]

- 8. Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Expression profiling of genes involved in paclitaxel biosynthesis for targeted metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

Unveiling the Preliminary Biological Profile of 1-Dehydroxybaccatin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a naturally occurring taxane (B156437) diterpene, a class of compounds renowned for its prominent members with potent anticancer activity, such as paclitaxel (B517696) and docetaxel. While the biological activities of many taxanes have been extensively studied, this compound remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of the currently available data on the preliminary biological activity of this compound, with a focus on its anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activity: Anti-inflammatory Effects

The most significant biological activity reported for this compound is its ability to inhibit the production of nitric oxide (NO).[1] Nitric oxide is a key signaling molecule in a variety of physiological processes, but its overproduction by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The inhibition of NO production is therefore a key target for the development of novel anti-inflammatory agents.

Quantitative Data on Nitric Oxide Inhibition

The inhibitory effect of this compound on nitric oxide production was evaluated in a study by Banskota and colleagues. The key quantitative data from this study is summarized in the table below.

| Compound | Cell Line | Stimulant | Measured Parameter | IC50 (μM) | Reference |

| This compound | J774.1 (murine macrophage-like) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 32.2 | Banskota et al., 2003 |

Table 1: Inhibitory Activity of this compound on Nitric Oxide Production

Experimental Protocols

Nitric Oxide Inhibition Assay (Generalized Protocol)

The following is a generalized experimental protocol for determining the inhibitory effect of a compound on nitric oxide production in macrophage cell lines, based on standard methodologies. The specific parameters for the study on this compound were reported by Banskota et al., 2003.

Objective: To measure the concentration-dependent inhibition of nitric oxide (NO) production by this compound in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage-like cell line (e.g., J774.1 or RAW 264.7).

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the macrophage cells into 96-well plates at a density of approximately 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound.

-

Stimulation: After a pre-incubation period with the compound (typically 1 hour), add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include control wells with cells and LPS only (positive control) and cells with medium only (negative control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the supernatants from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

-

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise molecular mechanism by which this compound inhibits nitric oxide production has not been experimentally elucidated, a plausible hypothesis can be formulated based on the known anti-inflammatory activities of other taxane and diterpene compounds. Many diterpenes exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes such as iNOS.

It is therefore proposed that this compound may interfere with one or more steps in this pathway, ultimately leading to a reduction in iNOS expression and, consequently, a decrease in nitric oxide production.

Cytotoxicity Profile

A comprehensive search of the scientific literature did not yield any studies that have directly evaluated the cytotoxic activity of this compound against any cancer or non-cancer cell lines. It is important to note that while many taxane diterpenes exhibit potent cytotoxic effects, this is not a universal property of the entire class. The lack of a hydroxyl group at the C1 position in this compound, a feature that distinguishes it from many other baccatin (B15129273) derivatives, may significantly influence its biological activity profile, potentially reducing its cytotoxicity. Further research is required to definitively determine the cytotoxic potential of this compound.

Conclusion and Future Directions

The preliminary biological data on this compound indicates a promising anti-inflammatory activity through the inhibition of nitric oxide production. The IC50 value of 32.2 μM suggests a moderate potency that warrants further investigation.

To advance the understanding of this natural product, the following future research directions are recommended:

-

Elucidation of the Mechanism of Action: Studies should be conducted to confirm the proposed inhibitory effect on the NF-κB pathway and to identify the specific molecular targets of this compound. This could involve assessing the expression levels of iNOS and other inflammatory mediators, as well as investigating the phosphorylation status of key proteins in the NF-κB cascade.

-

Evaluation of In Vivo Efficacy: The anti-inflammatory activity of this compound should be evaluated in animal models of inflammation to determine its in vivo efficacy and pharmacokinetic properties.

-

Comprehensive Cytotoxicity Screening: A thorough evaluation of the cytotoxic effects of this compound against a panel of cancer and normal cell lines is necessary to establish its safety profile and to explore any potential anticancer activity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound could provide valuable insights into the structural features required for its anti-inflammatory activity and could lead to the development of more potent and selective compounds.

References

In-Depth Technical Guide to the Spectroscopic Data of 1-Dehydroxybaccatin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxybaccatin IV is a taxane (B156437) diterpenoid of significant interest within the scientific community, particularly for its potential applications in medicinal chemistry and drug development. As a derivative of the baccatin (B15129273) family, which forms the core of the widely-used chemotherapy drug paclitaxel, understanding its structural and spectroscopic properties is crucial for further research and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound, facilitating easy comparison and reference. This data is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.78 | d | 7.2 |

| 3 | 3.85 | d | 7.2 |

| 4 | - | - | - |

| 5 | 4.98 | dd | 9.6, 2.0 |

| 6α | 1.88 | m | |

| 6β | 2.55 | m | |

| 7 | 4.45 | m | |

| 9 | 5.35 | d | 9.8 |

| 10 | 6.42 | s | |

| 13 | 6.25 | t | 8.5 |

| 14α | 2.25 | m | |

| 14β | 2.20 | m | |

| 16 | 1.08 | s | |

| 17 | 1.75 | s | |

| 18 | 1.95 | s | |

| 19 | 1.58 | s | |

| 2' | - | - | - |

| 3' | - | - | - |

| 4-Ac | 2.28 | s | |

| 10-Ac | 2.15 | s | |

| Bz (ortho) | 8.12 | d | 7.5 |

| Bz (meta) | 7.50 | t | 7.5 |

| Bz (para) | 7.62 | t | 7.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 79.1 |

| 2 | 84.5 |

| 3 | 46.8 |

| 4 | 81.2 |

| 5 | 84.0 |

| 6 | 35.7 |

| 7 | 75.6 |

| 8 | 58.6 |

| 9 | 203.8 |

| 10 | 76.5 |

| 11 | 133.9 |

| 12 | 142.1 |

| 13 | 72.0 |

| 14 | 35.8 |

| 15 | 43.2 |

| 16 | 26.9 |

| 17 | 21.1 |

| 18 | 14.8 |

| 19 | 10.9 |

| 20 | 76.8 |

| 4-Ac (C=O) | 171.2 |

| 4-Ac (CH₃) | 22.7 |

| 10-Ac (C=O) | 170.5 |

| 10-Ac (CH₃) | 21.4 |

| Bz (C=O) | 167.1 |

| Bz (C-1') | 130.2 |

| Bz (C-2',6') | 129.3 |

| Bz (C-3',5') | 128.8 |

| Bz (C-4') | 133.8 |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Calculated Mass |

| ESI | 569.2315 [M+H]⁺ | C₃₀H₃₆O₁₀ | 568.2257 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard, well-established analytical techniques. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

Sample Preparation: A 5 mg sample of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12 ppm.

-

Acquisition Time: 2.73 s.

-

Relaxation Delay: 1.0 s.

-

Number of Scans: 16.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.09 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024.

-

Temperature: 298 K.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra were obtained using a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. This solution was further diluted with a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow (N₂): 600 L/hr.

-

Mass Range: m/z 100-1000.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of this compound.

1-Dehydroxybaccatin IV CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Dehydroxybaccatin IV, a naturally occurring taxane (B156437) diterpene with potential therapeutic applications. This document details its chemical properties, biological activities, and underlying mechanisms of action, presenting data in a clear and accessible format for researchers in drug discovery and development.

Core Compound Identification

Molecular Formula: C₃₂H₄₄O₁₃[1]

Molecular Weight: 636.68 g/mol [1]

| Property | Value | Reference |

| CAS Number | 57672-78-3 | [1][2] |

| Molecular Formula | C₃₂H₄₄O₁₃ | [1] |

| Molecular Weight | 636.68 g/mol | [1] |

Biological Activity and Mechanism of Action

This compound, a taxane diterpene isolated from Taxus yunnanensis, has demonstrated notable biological activity, primarily as an inhibitor of nitric oxide (NO) production. This inhibitory effect is concentration-dependent, with a reported IC₅₀ value of 32.2 μM. The inhibition of nitric oxide, a key signaling molecule in various physiological and pathological processes, suggests potential therapeutic applications in inflammatory conditions.

While the precise signaling pathways modulated by this compound have not been exhaustively elucidated, its activity as a nitric oxide inhibitor suggests a potential interaction with inflammatory signaling cascades. Many taxane diterpenes are known to influence pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammatory gene expression, including the gene for inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its effects through the modulation of these pathways, thereby reducing the production of pro-inflammatory mediators.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation and Purification of Taxanes from Taxus Species (General Protocol)

The isolation of this compound and other taxanes from Taxus plant material generally involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Fresh or dried plant material (needles, bark, or stems) of Taxus yunnanensis is ground into a fine powder.

-

The powdered material is extracted with a solvent mixture, typically an alcohol-water solution (e.g., 50-95% methanol (B129727) or ethanol (B145695) in water).

-

The resulting crude extract is often treated with activated carbon (charcoal) to remove pigments and other impurities.

-

The organic solvent is removed from the extract, often under reduced pressure.

2. Chromatographic Separation:

-

The concentrated crude extract is subjected to a series of chromatographic steps to separate the individual taxanes.

-

Normal-phase chromatography on silica (B1680970) gel is a common initial step. A solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is used to elute the compounds.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired taxanes.

-

Further purification is often achieved using reverse-phase chromatography (e.g., on a C18 column) with a solvent system such as methanol-water or acetonitrile-water.

-

Repeated chromatographic steps may be necessary to obtain pure this compound.

Caption: General workflow for the isolation of this compound.

Nitric Oxide Inhibition Assay (Griess Assay)

The inhibitory effect of this compound on nitric oxide production can be quantified using the Griess reagent, which detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.

1. Cell Culture and Treatment:

-

Macrophage cell lines (e.g., RAW 264.7) are commonly used as they can be stimulated to produce NO.

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce iNOS expression and subsequent NO production. A control group without LPS stimulation is also included.

2. Measurement of Nitrite:

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

-

The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a magenta-colored azo dye.

-

The absorbance of the colored solution is measured using a spectrophotometer at a wavelength of approximately 540-570 nm.

3. Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined by comparing their absorbance to the standard curve.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Summary of Quantitative Data

| Parameter | Value |

| IC₅₀ for NO Inhibition | 32.2 μM |

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate family of taxane (B156437) diterpenoids, originally isolated from the yew tree (Taxus species), has been a cornerstone in the development of anticancer therapeutics. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most celebrated members of this class, a myriad of other taxane analogues have been isolated and studied, each contributing to our understanding of the structure-activity relationships (SAR) that govern their potent biological effects. Among these is 1-dehydroxybaccatin IV, a naturally occurring taxane that, along with other 1-deoxytaxanes, has been a subject of interest for its potential as a precursor for novel semi-synthetic paclitaxel analogues. This technical guide delves into the early studies on this compound and related 1-deoxytaxanes, providing a comprehensive overview of their isolation, characterization, and initial biological evaluations.

Early Isolation and Characterization of this compound

An early pivotal study by Min et al. in 1989 led to the first reported isolation of this compound. The researchers isolated this novel taxane diterpene from the heartwood of the Chinese yew, Taxus mairei. In the same study, they also identified three other known taxane diterpenes: 1-dehydroxybaccatin VI, baccatin (B15129273) VI, and taxinine (B26179) J. The structural elucidation of these compounds was accomplished using spectral data analysis.

Experimental Protocol: Isolation of this compound from Taxus mairei (Min et al., 1989)

-

Extraction: The dried and powdered heartwood of Taxus mairei is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, for an extended period.

-

Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The organic phase, containing the taxanes, is subjected to multiple rounds of column chromatography. Typical stationary phases include silica (B1680970) gel and alumina. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute the different fractions.

-

Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Characterization: The structure of the isolated compounds is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Semi-synthesis of 1-Deoxypaclitaxel (B1247906) Analogues

The discovery of 1-deoxytaxanes like this compound spurred interest in their potential as starting materials for the semi-synthesis of novel paclitaxel analogues. The absence of the hydroxyl group at the C-1 position was a key structural modification to explore for its impact on biological activity. A notable study by Jin et al. in 2012 detailed the semi-synthesis of 1-deoxypaclitaxel and its analogues starting from 1-deoxybaccatin VI.

Experimental Protocol: Semi-synthesis of 1-Deoxypaclitaxel (Adapted from Jin et al., 2012)

The synthesis involves the attachment of the A-ring side chain to the C-13 hydroxyl group of the taxane core. A common method for this is the Ojima-Holton lactam method.

-

Protection of Hydroxyl Groups: The hydroxyl groups at positions C-7 and C-10 of the 1-deoxybaccatin core are protected using suitable protecting groups (e.g., triethylsilyl, TES) to prevent unwanted side reactions.

-

Side-Chain Attachment: The protected 1-deoxybaccatin is then reacted with a β-lactam side chain precursor in the presence of a coupling agent (e.g., di-2-pyridyl carbonate, DPC) and a base (e.g., 4-dimethylaminopyridine, DMAP).

-

Deprotection: The protecting groups on the taxane core and the side chain are removed using appropriate deprotection agents (e.g., hydrofluoric acid-pyridine complex for TES groups) to yield the final 1-deoxypaclitaxel analogue.

Biological Activity and Cytotoxicity

Early investigations into the biological activity of taxanes focused on their ability to promote the polymerization of tubulin, a key component of the cellular cytoskeleton. This stabilization of microtubules disrupts the dynamic process of cell division, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Experimental Protocol: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reaction Setup: Purified tubulin is kept on ice to prevent spontaneous polymerization. The test compound (e.g., a 1-deoxytaxane) at various concentrations is added to a solution of tubulin in a 96-well plate.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer. An increase in absorbance indicates that the compound promotes tubulin polymerization.

Cytotoxicity of 1-Deoxypaclitaxel Analogues

The study by Jin et al. (2012) evaluated the in vitro cytotoxicity of the newly synthesized 1-deoxypaclitaxel analogues against the human lung carcinoma cell line A549. The results are summarized in the table below.

| Compound | R¹ | R² | IC₅₀ (µM) for A549 cell line |

| Paclitaxel | Ac | H | 0.018 |

| 1-Deoxypaclitaxel | Ac | H | 0.035 |

| Analogue 1 | H | H | 0.12 |

| Analogue 2 | COCH₂CH₃ | H | 0.041 |

| Analogue 3 | CO(CH₂)₂CH₃ | H | 0.048 |

| Analogue 4 | Ac | Ac | 0.025 |

Data extracted from Jin et al., Med Chem, 2012, 8(5), 789-98.

The data indicates that 1-deoxypaclitaxel retains significant cytotoxic activity, albeit slightly less potent than paclitaxel. Modifications at the C-7 and C-10 positions of the 1-deoxypaclitaxel core resulted in analogues with varying degrees of cytotoxicity.

Signaling Pathways and Workflows

To visualize the relationships and processes described, the following diagrams are provided in the DOT language.

The Unsung Substrate: Unraveling the Significance of the 1-Dehydroxy Functional Group in Taxanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The taxane (B156437) class of anticancer agents, prominently featuring paclitaxel (B517696) and docetaxel (B913), has been a cornerstone of chemotherapy for decades. Their mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, is intricately linked to their complex diterpenoid structure. Extensive structure-activity relationship (SAR) studies have explored modifications at various positions on the taxane core to enhance efficacy, improve solubility, and overcome multidrug resistance. However, the role of the hydroxyl group at the C1 position has remained relatively underexplored. This technical guide delves into the significance of the 1-dehydroxy functional group in taxanes, consolidating available data on its impact on synthesis, biological activity, and potential therapeutic implications. Emerging evidence suggests that the C1-hydroxyl group is not essential for cytotoxic activity, opening new avenues for the design of novel taxane analogues with potentially improved pharmacological profiles.

Introduction

Taxanes, natural products originally isolated from yew trees of the Taxus genus, revolutionized cancer treatment with their unique ability to interfere with microtubule dynamics.[1] The intricate scaffold of the taxane molecule, a 6-8-6 tricyclic system, presents numerous functional groups that contribute to its interaction with β-tubulin, the target protein. While the C13 side chain is universally acknowledged as critical for activity, the contribution of other substituents, such as the C1-hydroxyl group, is less understood. This guide provides a comprehensive overview of the current knowledge regarding 1-dehydroxy taxanes, focusing on their synthesis, in vitro efficacy, and the underlying molecular interactions that govern their biological activity.

Synthesis of 1-Dehydroxy Taxanes

The primary route to obtaining 1-dehydroxy taxanes is through semi-synthesis, starting from naturally occurring taxoids that lack the C1-hydroxyl group. The most prominent precursor is 1-deoxybaccatin VI, which can be isolated from the Chinese yew, Taxus mairei.[2] However, the low natural abundance of this precursor has historically limited extensive investigation into 1-dehydroxy analogues.[2]

Semi-synthesis from 1-Deoxybaccatin VI

The semi-synthesis of 1-deoxypaclitaxel (B1247906) and its analogues from 1-deoxybaccatin VI involves a series of strategic protection, acylation, and deprotection steps. A general workflow is outlined below:

Experimental Protocol: Exemplary Synthesis of a 1-Deoxypaclitaxel Analogue

The following protocol is a generalized representation based on published methods for the semi-synthesis of 1-deoxypaclitaxel analogues from 1-deoxybaccatin VI.[2]

Materials:

-

1-Deoxybaccatin VI

-

Protecting agents (e.g., triethylsilyl chloride)

-

Acylating agent for the C13 side chain (e.g., a protected β-lactam)

-

Coupling agents (e.g., DMAP, DCC)

-

Deprotecting agents (e.g., HF-pyridine)

-

Anhydrous solvents (e.g., THF, pyridine)

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Protection: Dissolve 1-deoxybaccatin VI in an anhydrous solvent such as pyridine. Add a protecting agent (e.g., triethylsilyl chloride) to selectively protect the more reactive hydroxyl groups, typically at the C7 and C10 positions. The reaction is monitored by thin-layer chromatography (TLC) until completion. The protected intermediate is then purified by column chromatography.

-

Side Chain Attachment: The protected 1-deoxybaccatin VI derivative is dissolved in an anhydrous solvent like THF. A solution of the desired β-lactam side-chain precursor and a coupling agent (e.g., lithium bis(trimethylsilyl)amide) is added at low temperature (e.g., -40°C). The reaction mixture is slowly warmed to room temperature and stirred until the starting material is consumed, as indicated by TLC. The product is then worked up and purified.

-

Deprotection: The fully protected 1-deoxytaxane is dissolved in a suitable solvent (e.g., acetonitrile). A deprotecting agent, such as a solution of hydrogen fluoride (B91410) in pyridine, is added to remove the protecting groups. The reaction is monitored by TLC, and upon completion, the final 1-deoxypaclitaxel analogue is isolated and purified using column chromatography.

Biological Activity and Structure-Activity Relationship

The central question regarding the 1-dehydroxy functional group is its impact on the biological activity of taxanes. In vitro studies have provided valuable insights, primarily through cytotoxicity assays and tubulin polymerization assays.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental to assessing the anticancer potential of novel compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Studies on 1-deoxypaclitaxel and its analogues have demonstrated that the absence of the C1-hydroxyl group does not abrogate cytotoxic activity and, in some cases, the potency is comparable to that of paclitaxel.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Paclitaxel | A549 | Lung Carcinoma | ~5-25 | [3] |

| 1-Deoxypaclitaxel Analogue | A549 | Lung Carcinoma | Comparable to Paclitaxel | [2] |

| Paclitaxel | MCF-7 | Breast Cancer | ~2.5-15 | [3] |

| Paclitaxel | HCT-116 | Colon Cancer | ~8-30 | [3] |

| Paclitaxel | PC-3 | Prostate Cancer | Data not available | |

| 1-Deoxypaclitaxel Analogue | PC-3 | Prostate Cancer | Data not available | |

| Paclitaxel | A2780 | Ovarian Cancer | Data not available | |

| 1-Deoxypaclitaxel Analogue | A2780 | Ovarian Cancer | Data not available |

Note: Specific IC50 values for a direct comparison of paclitaxel and 1-deoxypaclitaxel across a wide range of cell lines are not extensively available in the public domain. The available data suggests comparable, rather than superior or inferior, activity for the 1-dehydroxy analogues in the tested cell lines.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Paclitaxel and 1-deoxypaclitaxel analogues

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the taxane compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Tubulin Polymerization

The hallmark of taxane activity is the promotion of tubulin polymerization and the stabilization of microtubules. In vitro tubulin polymerization assays are used to assess this activity directly.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)

-

GTP solution

-

Taxane compounds

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute tubulin in ice-cold G-PEM buffer. Prepare a working solution of tubulin containing GTP.

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add the taxane compound at the desired concentration to the wells.

-

Initiation of Polymerization: Add the cold tubulin working solution to each well to initiate polymerization.

-

Data Acquisition: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes at 37°C.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization can be compared between different compounds.

While specific quantitative data on the tubulin polymerization activity of 1-deoxypaclitaxel is limited, the comparable cytotoxic activity to paclitaxel suggests that it retains the ability to promote microtubule assembly.

Molecular Interactions and Conformational Analysis

The interaction of taxanes with the β-tubulin binding pocket is governed by a complex interplay of hydrogen bonds and hydrophobic interactions. The C1-hydroxyl group in paclitaxel is not typically depicted as forming a direct, critical hydrogen bond with tubulin in most binding models. This may explain why its removal does not lead to a dramatic loss of activity.

The overall conformation of the taxane core is crucial for its bioactivity. While no specific conformational analysis of 1-deoxypaclitaxel has been found in the reviewed literature, the oxetane (B1205548) ring (D-ring) is considered a key "conformational lock" for the taxane structure.[4] The absence of the C1-hydroxyl group is unlikely to significantly alter the conformation of this rigid ring system, thus preserving the overall shape required for tubulin binding.

Paclitaxel-Induced Apoptosis Signaling Pathway

The stabilization of microtubules by taxanes leads to a cascade of downstream signaling events, culminating in apoptosis. This process involves the activation of several signaling pathways.

Taxane binding to β-tubulin and subsequent microtubule stabilization leads to cell cycle arrest in the G2/M phase.[3] This mitotic arrest triggers a stress response, including the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK and p38.[3] Concurrently, the pro-survival PI3K/Akt pathway is often inhibited.[3] These signaling events converge on the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the balance of Bcl-2 family members results in the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.

Metabolism of 1-Dehydroxy Taxanes

The metabolism of taxanes is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For paclitaxel, the major metabolites are formed through hydroxylation at the C6, C2', and C3' positions.[5] There is currently no available data on the in vitro or in vivo metabolism of 1-dehydroxy taxanes. The absence of the C1-hydroxyl group could potentially alter the metabolic profile, for instance, by shifting the primary sites of enzymatic oxidation. Further studies are required to elucidate the metabolic fate of these analogues, which is a critical consideration for their development as clinical candidates.

Conclusion and Future Perspectives

The available evidence, though limited, strongly suggests that the 1-dehydroxy functional group is not a prerequisite for the cytotoxic activity of taxanes. Semi-synthetic analogues of 1-deoxypaclitaxel have demonstrated in vitro potencies comparable to that of paclitaxel. This finding is significant for the field of taxane drug discovery, as it expands the scope of permissible structural modifications on the taxane core.

However, several key areas require further investigation to fully understand the potential of 1-dehydroxy taxanes:

-

Comprehensive SAR Studies: A broader range of 1-dehydroxy analogues with diverse side chains and modifications at other positions should be synthesized and evaluated against a wide panel of cancer cell lines, including multidrug-resistant models.

-

Quantitative Tubulin Binding and Conformational Analysis: Precise measurements of the binding affinity of 1-dehydroxy taxanes to tubulin are needed to quantify the energetic contribution of the C1-hydroxyl group. Conformational studies using techniques such as NMR spectroscopy would clarify any structural changes resulting from its absence.

-

Metabolic Profiling: In vitro and in vivo metabolism studies are essential to understand the pharmacokinetic properties and potential drug-drug interactions of 1-dehydroxy taxanes.

-

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their antitumor efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Semi-synthesis of 1-deoxypaclitaxel and its analogues from 1-deoxybaccatin VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oxetane conformational lock of paclitaxel: structural analysis of D-secopaclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different in vitro metabolism of paclitaxel and docetaxel in humans, rats, pigs, and minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 1-Dehydroxybaccatin IV

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the proposed semi-synthetic route for the production of the anticancer drug paclitaxel (B517696), starting from the advanced precursor 1-dehydroxybaccatin IV. While the semi-synthesis of paclitaxel from more common precursors like baccatin (B15129273) III and 10-deacetylbaccatin III (10-DAB) is well-established, the route from this compound presents unique challenges and opportunities.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its complex structure has made total synthesis on an industrial scale economically unviable. Consequently, semi-synthesis from naturally occurring, more abundant taxane (B156437) precursors isolated from yew species (Taxus) remains the primary production method. This compound is a taxane derivative that lacks the C-1 hydroxyl group present in the more common precursor, baccatin III. The development of a robust protocol for its conversion to paclitaxel would diversify the available starting materials and potentially improve the overall efficiency of paclitaxel production.

The critical and currently theoretical step in this proposed synthesis is the selective hydroxylation of this compound at the C-1 position to yield baccatin III. While various chemical and enzymatic methods for C-H bond hydroxylation exist, a specific and high-yield protocol for this particular transformation on the complex taxane core is not yet established in publicly available literature. The following protocols are therefore based on established methodologies for the subsequent steps in paclitaxel semi-synthesis, commencing from the hypothetically obtained baccatin III.

Proposed Overall Synthesis Workflow

The proposed semi-synthesis of paclitaxel from this compound can be logically divided into four key stages:

-

C-1 Hydroxylation (Theoretical): Conversion of this compound to baccatin III.

-

Protection of the C-7 Hydroxyl Group: Selective protection of the C-7 hydroxyl group of baccatin III to prevent side reactions.

-

Attachment of the C-13 Side Chain: Esterification of the C-13 hydroxyl group with a protected phenylisoserine (B1258129) derivative.

-

Deprotection: Removal of all protecting groups to yield the final paclitaxel product.

Application Notes and Protocols for the Extraction of 1-Dehydroxybaccatin IV from Taxus yunnanensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxus yunnanensis, a species of yew native to Yunnan province in China, is a significant natural source of taxanes, a class of diterpenoids with potent anticancer activity. Among these, 1-Dehydroxybaccatin IV is a key precursor for the semi-synthesis of paclitaxel (B517696) (Taxol) and its analogues. The efficient extraction and purification of this compound are therefore critical steps in the production of these life-saving drugs. These application notes provide detailed protocols for the extraction and purification of this compound from the twigs and leaves of Taxus yunnanensis, based on established methodologies. The protocols described herein are intended to serve as a guide for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

The following table summarizes quantitative data from a representative extraction and isolation protocol for taxanes, including baccatin (B15129273) derivatives, from Taxus yunnanensis. This data is compiled from a study that successfully isolated multiple taxoids from this plant species.

| Parameter | Value | Reference |

| Starting Material | Dried and powdered twigs and leaves of T. yunnanensis | [1] |

| Initial Mass of Plant Material | 7.0 kg | [1] |

| Extraction Solvent | Ethanol-Water (95:5, v/v) | [1] |

| Solvent Volume | 3 x 12 L | [1] |

| Extraction Duration | 5 days for each extraction | [1] |

| Extraction Temperature | Room Temperature | [1] |

| Yield of Baccatin IV | 8 mg | [1] |

Experimental Protocols

The following protocols describe a general methodology for the extraction and isolation of this compound from Taxus yunnanensis. These are based on common practices for taxane (B156437) extraction and should be optimized for specific laboratory conditions and research goals.

Protocol 1: Solvent Extraction of Crude Taxanes

This protocol outlines the initial extraction of a crude mixture of taxanes from the plant material.

Materials:

-

Dried and powdered twigs and leaves of Taxus yunnanensis

-

95% Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Large extraction vessel

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh the dried and powdered plant material.

-

Place the plant material in a large extraction vessel.

-

Add the extraction solvent (95:5 EtOH:H₂O) to the plant material at a solid-to-liquid ratio of approximately 1:5 (w/v).

-

Macerate the mixture at room temperature for 5 days with occasional stirring.

-

After 5 days, filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under vacuum using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Fractionation and Purification by Column Chromatography

This protocol describes the separation of the crude extract to isolate fractions containing this compound.

Materials:

-

Crude taxane extract

-

Silica (B1680970) gel (for column chromatography)

-

Petroleum ether (PE)

-

Acetone (B3395972) (Me₂CO)

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Sephadex LH-20

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase).

-

Prepare a silica gel column packed with petroleum ether.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing acetone in petroleum ether. For example, start with 100% petroleum ether and gradually increase the concentration of acetone.

-

Collect fractions of the eluate.

-

Monitor the fractions by TLC to identify those containing compounds with the expected polarity of baccatin derivatives. A reference standard of this compound, if available, would be beneficial for comparison.

-

-

Further Purification of Fractions:

-

Combine the fractions that show the presence of the target compound.

-

Subject the combined fractions to further chromatographic purification. Based on a similar protocol for baccatin IV, a fraction eluted with a petroleum ether:acetone ratio of approximately 6:1 can be further purified.[1]

-

This further purification can be achieved using another silica gel column with a different solvent system (e.g., a gradient of chloroform and methanol) or by using a Sephadex LH-20 column with a solvent system like chloroform:methanol (1:1).[1]

-

-

Isolation of this compound:

-

Continue the chromatographic purification steps, monitoring by TLC, until a pure compound is obtained.

-

The final purification step may involve recrystallization from a suitable solvent system to obtain crystalline this compound.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for the initial solvent extraction of crude taxanes.

Caption: Workflow for the purification of this compound.

References

Application Note: Purification of 1-Dehydroxybaccatin IV by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 1-Dehydroxybaccatin IV, a key intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a naturally occurring taxane (B156437) diterpenoid found in various Taxus species. Its structural similarity to other important taxanes, such as baccatin (B15129273) III and 10-deacetylbaccatin III, makes it a valuable precursor in the development of novel anti-cancer agents. The isolation and purification of this compound from crude plant extracts or reaction mixtures is a critical step to ensure high purity for subsequent synthetic modifications and biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving the high levels of purity required for pharmaceutical research and development.[1][2] This application note outlines a robust preparative HPLC method for the efficient purification of this compound.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, the crude extract containing this compound must be appropriately prepared to ensure optimal separation and to prevent column contamination.

Protocol:

-

Extraction: A crude taxoid mixture can be obtained by extracting plant material (e.g., needles or bark of Taxus species) with a polar solvent such as methanol (B129727) or ethanol.[3][4] The extraction can be performed at room temperature for several hours.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to liquid-liquid partitioning, for example, between dichloromethane (B109758) and water, to remove highly polar and non-polar impurities.[5]

-

Pre-purification (Optional): For complex mixtures, a pre-purification step using techniques like flash chromatography on silica (B1680970) gel can be employed to enrich the fraction containing this compound.

-

Final Sample Preparation: The enriched fraction is dried and then dissolved in the HPLC mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

Analytical Method Development

An analytical HPLC method is first developed to optimize the separation of this compound from impurities. This analytical method is then scaled up for preparative purification.[7][8]

Table 1: Analytical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 227 nm |

| Injection Volume | 20 µL |

Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification. The goal of preparative HPLC is to isolate and purify a significant quantity of the target compound.[1][2]

Table 2: Preparative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 21.2 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 minutes |